![molecular formula C9H16O B3023535 2-Allylcyclohexanol CAS No. 21895-83-0](/img/structure/B3023535.png)
2-Allylcyclohexanol
Overview
Description
2-Allylcyclohexanol is a compound that is not directly mentioned in the provided papers, but its structure can be inferred as a cyclohexanol with an allyl group attached. This type of compound is relevant in the field of organic chemistry due to its potential as an intermediate in various synthetic pathways and its presence in natural products.
Synthesis Analysis
The synthesis of compounds related to this compound can be achieved through various methods. For instance, the π-facial diastereoselection in the 1,2-addition of allylmetal reagents to cyclohexanone derivatives is a method that can potentially be applied to the synthesis of this compound . Allylsamarium bromide-mediated cascade cyclization is another method that could be adapted for the synthesis of complex structures involving the allylcyclohexanol framework . Additionally, trans-2,6-disubstituted cyclohexanones have been synthesized through allylic substitution, which could be a step towards the synthesis of this compound .
Molecular Structure Analysis
The molecular structure of this compound would consist of a six-membered cyclohexane ring with a hydroxyl group (alcohol) and an allyl group attached. The stereochemistry of such compounds is crucial, as seen in the synthesis of trans-2,6-disubstituted cyclohexanones, where the stereochemistry is controlled by the pre-existing chirality on the ring . The synthesis of (1-allylcyclohexa-2,5-dienyl)arenes involves the installation of a quaternary center, which is also relevant to the stereochemical considerations of this compound .
Chemical Reactions Analysis
This compound and its derivatives can undergo various chemical reactions. For example, selective iodination of allylic alcohols to form α-iodoketones has been reported, which could be applicable to the iodination of this compound . Epoxidation of 2-allylcyclohexanone, a closely related compound, has been achieved using benzonitrile-hydrogen peroxide, indicating that oxidation reactions are possible for the allyl group in these compounds . A modified thermodynamically controlled deracemization of 2-allylcyclohexanone has been developed, which could be relevant for the enantioselective synthesis of this compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the allyl group and the hydroxyl group. The polymerization of 2-allyl-1-methylenecyclohexane, a related compound, indicates that the allyl group can participate in polymerization reactions, which could affect the physical properties of the resulting polymers . The asymmetric synthesis of 2-alkylcyclohexanones through enamine alkylation suggests that the reactivity of the cyclohexanone ring can be manipulated through the introduction of different substituents, which would also apply to this compound . Intramolecular oxymercuration reactions of allyl-2 cyclohexanols have been studied, showing regiospecificity but not stereoselectivity, which could be relevant for understanding the reactivity of the hydroxyl group in this compound10.
Scientific Research Applications
Chemical Synthesis and Derivatives : 2-Allylcyclohexanol and its derivatives undergo various chemical reactions, including iodocyclization and reduction processes. For instance, iodination of this compound results in 2-(iodomethyl)octahydrobenzofurans, further reduced to stereoisomeric methyloctahydrobenzofurans (Gevaza et al., 1985). Another study involved the synthesis of cis- and trans-3-allylcyclohexanol derivatives as part of exploring new chemical pathways (Macrosson et al., 1968).
Polymerization Processes : this compound is functional in polymerization, specifically in the production of poly[1,8-methylene[4.3.0]bicyclononane] via an alternating intra-intermolecular propagation mechanism. This process involves synthesizing the monomer and its polymerization using various initiators (Butler & Miles, 1966).
Analytical Chemistry and Toxicology : In analytical chemistry, compounds structurally related to this compound, such as 3-methoxyphenylcyclohexanamine, are characterized using techniques like gas chromatography and mass spectrometry. These analyses are crucial for identifying psychoactive substances in biological matrices (De Paoli et al., 2013).
Organic Synthesis and Stereochemistry : The compound has applications in asymmetric synthesis and stereochemistry. For instance, thermodynamically controlled deracemization of 2-allylcyclohexanone was developed for efficient conversion to its R-isomer (Kaku et al., 2004). Moreover, the selective oxidation of 2-allylcyclohexanone to yield specific keto epoxides and other products demonstrates its versatility in organic synthesis (Payne, 1962).
Heterogeneous Catalysis : The oxidation of cyclic alcohols related to this compound, such as 2-cyclohexen-1-ol, on gold-based materials showcases the importance of molecular structures in heterogeneous oxidative transformations. These studies provide insights into the reactivity of molecules in such processes (Liu & Friend, 2010).
Medicinal Chemistry Applications : The compound is used in the synthesis of analogues of natural products, such as scyphostatin. These syntheses involve complex reaction mechanisms and contribute to the development of new pharmaceutical agents (Kenworthy et al., 2004).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-prop-2-enylcyclohexan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-2-5-8-6-3-4-7-9(8)10/h2,8-10H,1,3-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIOKFOCGZXJME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CCCCC1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472729 | |
Record name | 2-allylcyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60472729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
21895-83-0 | |
Record name | 2-allylcyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60472729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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